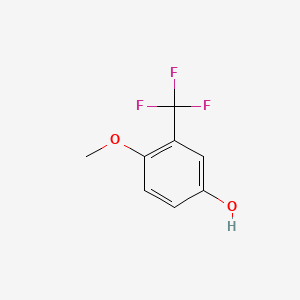

4-Methoxy-3-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYTHVQEXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-59-6 | |

| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methoxy-3-(trifluoromethyl)phenol (CAS 53903-59-6)

Disclaimer: This document provides a technical overview of 4-Methoxy-3-(trifluoromethyl)phenol. It is important to note that detailed experimental data, particularly regarding its synthesis, reactivity, and biological activity, is scarce in publicly available scientific literature. The information presented herein is based on fundamental chemical principles and data available from chemical suppliers.

Physicochemical and Safety Data

This compound is a substituted phenol derivative. As a chemical intermediate, its primary utility is likely in the synthesis of more complex molecules in fields such as pharmaceuticals and agrochemicals. It is commercially available as a liquid, typically with a purity of 97%.[1]

Structural and Physical Properties

| Property | Value | Source |

| CAS Number | 53903-59-6 | |

| Molecular Formula | C₈H₇F₃O₂ | |

| Molecular Weight | 192.14 g/mol | |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥97% | [1] |

| Storage | Ambient Temperature | [1] |

Safety and Hazard Information

The compound is classified as a warning-level hazard.[1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry transformations. A potential pathway could involve the trifluoromethylation of a suitably protected 4-methoxyphenol derivative.

A common method for introducing a CF₃ group is the Sandmeyer-type reaction on an appropriate aniline. The following workflow outlines a hypothetical, yet chemically reasonable, synthesis starting from 4-methoxyaniline.

Caption: A plausible multi-step synthesis of this compound.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the phenol, the methoxy ether, and the trifluoromethyl group on the aromatic ring.

-

Phenolic Hydroxyl Group (-OH): This is the most reactive site. The acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. This allows for reactions like O-alkylation (Williamson ether synthesis) and O-acylation to form esters.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. However, the trifluoromethyl group is strongly electron-withdrawing and deactivating. The directing effects of the substituents would likely favor substitution at the positions ortho to the hydroxyl and methoxy groups.

-

Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

-

Trifluoromethyl Group (-CF₃): This group is very stable and generally unreactive under common synthetic conditions.

Caption: Key potential reactions of this compound.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound are publicly available. However, the expected features can be predicted based on its structure.

-

¹H NMR: One would expect a singlet for the methoxy (-OCH₃) protons (~3.8-4.0 ppm), a broad singlet for the phenolic (-OH) proton (variable, ~5-7 ppm), and three distinct signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum should show eight distinct carbon signals: one for the methoxy carbon (~55-60 ppm), six for the aromatic carbons (in the ~110-160 ppm range), and a quartet for the trifluoromethyl carbon (due to C-F coupling) at the lower end of the aromatic region.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), a strong C-O stretch for the ether (~1250 cm⁻¹), and very strong C-F stretches (~1100-1300 cm⁻¹).

Biological and Pharmacological Profile

As of this review, there are no published studies detailing any biological activity, pharmacological effects, or mechanism of action for this compound. Related compounds, such as other substituted phenols, have shown a range of activities including antimicrobial and anti-inflammatory effects. For example, 4-(trifluoromethyl)phenol has been investigated for its cytotoxicity, which was linked to the formation of a quinone methide intermediate. However, such properties cannot be directly extrapolated to the title compound without experimental validation. Consequently, no signaling pathways involving this specific molecule have been described.

Conclusion

This compound (CAS 53903-59-6) is a chemical compound with well-defined basic properties but a significant lack of in-depth characterization in the public domain. Its primary role appears to be that of a synthetic building block. The absence of published data on its detailed synthesis, reactivity, and biological profile indicates that it is likely not an end-product for therapeutic or agricultural applications itself but rather an intermediate. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Synthesis of 4-Methoxy-3-(trifluoromethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 4-Methoxy-3-(trifluoromethyl)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines a prominent two-step synthesis route, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. This pathway commences with the methylation of 4-amino-2-(trifluoromethyl)phenol to produce the key intermediate, 4-methoxy-3-(trifluoromethyl)aniline. Subsequently, this aniline derivative undergoes a diazotization reaction followed by hydrolysis to yield the final product. This guide provides a comprehensive examination of this synthetic route, offering detailed procedural information and quantitative analysis to support its practical application.

Synthesis Pathway Overview

The primary synthetic route to this compound can be delineated as follows:

-

Step 1: Methylation of 4-amino-2-(trifluoromethyl)phenol to form 4-methoxy-3-(trifluoromethyl)aniline.

-

Step 2: Diazotization of 4-methoxy-3-(trifluoromethyl)aniline and subsequent hydrolysis to yield this compound.

This two-step approach is advantageous due to the commercial availability of the starting material and the generally high yields achieved in each step.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

This procedure details the methylation of 4-amino-2-(trifluoromethyl)phenol.[1]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-2-(trifluoromethyl)phenol | 177.12 | 2.0 g | 11.3 mmol |

| Sodium hydride (NaH) | 24.00 | 0.33 g | 13.6 mmol |

| Iodomethane (CH₃I) | 141.94 | 4.8 g | 33.9 mmol |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

Procedure:

-

A solution of 4-amino-2-(trifluoromethyl)phenol (2.0 g, 11.3 mmol) in dichloromethane (20 mL) is prepared.

-

This solution is added slowly to a suspension of sodium hydride (0.33 g, 13.6 mmol) in a flask cooled in an ice bath.

-

The resulting mixture is stirred for 6 hours at 0°C.

-

Iodomethane (4.8 g, 33.9 mmol) is then added slowly over a period of 1 hour.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 48 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 4-methoxy-3-(trifluoromethyl)aniline.

Purification:

The crude product can be purified by recrystallization from ethanol. Colorless blocks of the title compound are typically grown by slow evaporation of the solvent at room temperature over approximately 7 days.[1]

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

This section outlines the conversion of 4-methoxy-3-(trifluoromethyl)aniline to the target phenol. This is a standard transformation for which a general procedure is provided, based on well-established methods for converting aromatic amines to phenols.

Reaction:

Materials (Illustrative Quantities):

| Reagent | Molar Mass ( g/mol ) | Illustrative Quantity |

| 4-methoxy-3-(trifluoromethyl)aniline | 191.15 | 1.91 g (10 mmol) |

| Sodium nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) |

| Sulfuric acid (H₂SO₄), concentrated | 98.08 | ~5 mL |

| Water (H₂O) | 18.02 | As needed |

| Copper(II) sulfate (CuSO₄) (optional catalyst) | 159.61 | Catalytic amount |

Procedure:

-

Diazotization:

-

4-methoxy-3-(trifluoromethyl)aniline (1.91 g, 10 mmol) is dissolved in a mixture of concentrated sulfuric acid and water, and the solution is cooled to 0-5°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol) is added dropwise to the aniline solution while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

The cold diazonium salt solution is then slowly added to a boiling aqueous solution, which may contain a catalytic amount of copper(II) sulfate to facilitate the decomposition of the diazonium salt.

-

The mixture is heated, often with steam distillation, to drive the hydrolysis and distill the resulting phenol. The temperature is typically maintained between 100-150°C.

-

The distillate, containing this compound, is collected.

-

Purification:

The collected distillate is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by evaporation to yield the purified this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative data for the described synthesis pathway.

| Step | Reactant | Product | Reagents | Conditions | Yield |

| 1 | 4-amino-2-(trifluoromethyl)phenol | 4-methoxy-3-(trifluoromethyl)aniline | NaH, CH₃I, DCM | 0°C to rt, 54h | High (not specified)[1] |

| 2 | 4-methoxy-3-(trifluoromethyl)aniline | This compound | NaNO₂, H₂SO₄, H₂O, (CuSO₄) | 0-5°C then 100-150°C | Generally good |

Logical Workflow for Synthesis and Purification

References

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenol

IUPAC Name: 4-Methoxy-3-(trifluoromethyl)phenol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic organic compound. The document covers its chemical identity, physicochemical properties, and a proposed synthesis pathway. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates potential biological activities and mechanisms of action based on the known properties of structurally related methoxyphenols and trifluoromethylated compounds. The guide includes generalized experimental protocols for assessing these potential activities and visual diagrams to illustrate the proposed synthesis and a potential biological pathway. It is important to note that the biological activities and detailed experimental protocols described herein are predictive and require experimental validation.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is confirmed as this compound. It is a substituted phenol with a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 53903-59-6 | |

| Molecular Formula | C₈H₇F₃O₂ | |

| Molecular Weight | 192.14 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥97% | |

| Storage Temperature | Ambient Storage | |

| InChI | 1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10,11)/h2-4,12H,1H3 | |

| InChI Key | SSPYTHVQEXWESL-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from 4-Nitro-2-trifluoromethyl-phenol.

-

Methylation: The phenolic hydroxyl group of 4-Nitro-2-trifluoromethyl-phenol is methylated to yield 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene.

-

Reduction: The nitro group of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene is then reduced to an amino group to form 4-Methoxy-3-(trifluoromethyl)benzenamine.

-

Diazotization and Hydrolysis: The resulting amine can be converted to the target phenol via a diazotization reaction followed by hydrolysis of the diazonium salt.

Experimental Protocol (Generalized)

The following is a generalized protocol and requires optimization for the specific synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene [1]

-

To a solution of 4-Nitro-2-trifluoromethyl-phenol in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃).

-

To this mixture, add methyl iodide (MeI) and reflux the reaction mixture overnight.

-

After cooling, filter the solid and evaporate the solvent from the filtrate to obtain the crude product.

Step 2: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzenamine [1]

-

The crude 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene can be reduced using a standard procedure, for example, by reacting with iron powder in the presence of hydrochloric acid in a solvent like ethanol.

-

The reaction mixture is typically heated, and after completion, the iron salts are filtered off.

-

The product is then extracted from the filtrate.

Step 3: Synthesis of this compound

-

Dissolve 4-Methoxy-3-(trifluoromethyl)benzenamine in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol.

-

The product can then be extracted with an organic solvent and purified by chromatography or distillation.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking in the available literature. However, based on its structural features—a phenol, a methoxy group, and a trifluoromethyl group—we can infer potential activities by comparison with related compounds.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant properties. The methoxy group can further enhance this activity. Studies on other methoxyphenol derivatives have demonstrated their ability to scavenge free radicals and inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2)[2][3]. The trifluoromethyl group, being a strong electron-withdrawing group, might modulate the antioxidant potential of the phenolic hydroxyl group.

Antimicrobial Activity

Various methoxyphenol compounds have shown antimicrobial activity against a range of pathogens[4][5][6]. The mechanism often involves the disruption of microbial cell membranes. The lipophilicity conferred by the trifluoromethyl group could potentially enhance the compound's ability to penetrate microbial cell walls, thereby influencing its antimicrobial efficacy.

Potential Signaling Pathway Involvement

Given the potential for antioxidant and anti-inflammatory effects, this compound could modulate cellular signaling pathways associated with oxidative stress and inflammation. For instance, it might influence the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response, or signaling cascades involving MAPKs and NF-κB, which are central to the inflammatory process[2].

Data on Related Compounds

To provide a context for the potential biological activity of this compound, the following tables summarize quantitative data for structurally related compounds.

Table 2: Antimicrobial Activity of Methoxyphenol Derivatives [4]

| Compound | Microorganism | MIC (mM) |

| Eugenol | Staphylococcus aureus | 0.75 (IC₅₀) |

| Capsaicin | Staphylococcus aureus | 0.68 (IC₅₀) |

| Vanillin | Staphylococcus aureus | 1.38 (IC₅₀) |

Table 3: Antioxidant Activity of Methoxyphenol Derivatives [4]

| Compound | Assay | ORAC Value |

| Eugenol | ORAC | 2.12 ± 0.08 |

| Vanillin | ORAC | 1.81 ± 0.19 |

Generalized Experimental Protocols

The following are generalized protocols for assays that could be used to evaluate the potential biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations. A positive control like ascorbic acid should also be prepared.

-

Reaction: Mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Broth Microdilution Assay (Antimicrobial Activity)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Prepare bacterial inoculum: Grow the target bacterial strain in a suitable broth to a specific optical density.

-

Prepare compound dilutions: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The IUPAC name for the compound with CAS number 53903-59-6 is This compound . While its basic physicochemical properties are known, there is a notable absence of detailed experimental data regarding its synthesis, biological activity, and mechanism of action in the public domain. Based on its chemical structure, it is plausible to hypothesize that this compound may exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The provided generalized synthetic route and experimental protocols offer a framework for future research to validate these potential activities and elucidate the compound's pharmacological profile. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Core Chemical Properties of 4-Methoxy-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)phenol is a fluorinated aromatic organic compound with potential applications in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the phenol backbone imparts unique electronic and lipophilic properties, making it an interesting scaffold for the design of novel therapeutic agents. The trifluoromethyl group, in particular, is a common bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This technical guide provides a comprehensive overview of the key chemical properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance.

Core Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 53903-59-6 | |

| Molecular Formula | C8H7F3O2 | [3] |

| Molecular Weight | 192.14 g/mol | [4] |

| Physical Form | Liquid |

Quantitative Physicochemical Data

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. The table below summarizes the available data, including predicted values for a constitutional isomer, 4-Methoxy-2-(trifluoromethyl)phenol, for comparative purposes.

| Property | This compound | 4-Methoxy-2-(trifluoromethyl)phenol (Isomer) | Source |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | 224.5 ± 40.0 °C (Predicted) | [5] |

| pKa | Data not available | 8.47 ± 0.43 (Predicted) | [5] |

| Solubility | Data not available | Data not available |

Note: The boiling point and pKa values for 4-Methoxy-2-(trifluoromethyl)phenol are predicted and should be used with caution as they may not accurately represent the properties of this compound.

Synthesis and Reactivity

Synthesis of Trifluoromethylphenols

A general method for the preparation of trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to yield the desired phenol.[6]

Experimental Workflow for a General Synthesis of Trifluoromethylphenols:

A detailed experimental protocol for the synthesis of a related compound, 4-methoxyphenol, can provide insights into the potential methodologies for this compound. One such method involves the dual-phase oxidation of p-anisaldehyde with hydrogen peroxide and formic acid, followed by alkaline hydrolysis.[7]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in a series of buffer solutions with varying pH values.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or water).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that encompasses the expected pKa of the phenol.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample at a wavelength where the protonated and deprotonated forms of the phenol exhibit different absorbances.

-

Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Logical Workflow for pKa Determination:

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 53903-59-6 [sigmaaldrich.com]

- 3. 1pchem.com [1pchem.com]

- 4. 53903-59-6|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to the Handling, Storage, and Potential Applications of 4-Methoxy-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and potential scientific applications of 4-Methoxy-3-(trifluoromethyl)phenol. The information is intended for professionals in research, drug development, and other scientific fields who may work with this compound. This document includes detailed safety protocols, physical and chemical properties, and representative experimental methodologies.

Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to minimize potential health risks. Adherence to established safety protocols is crucial when working with this substance in a laboratory or industrial setting.

1.1. Hazard Identification and Classification

This compound is classified as harmful and an irritant. The primary hazards are:

1.2. Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. In case of a significant risk of splashing, additional protective garments may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or aerosols.

1.3. First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 53903-59-6 |

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| Physical Form | Liquid |

| Purity | ≥97% |

| Storage Temperature | Ambient |

Source: Sigma-Aldrich[3]

Storage and Disposal

3.1. Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

3.2. Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols and Potential Applications

While specific experimental protocols for this compound are not widely published, its structural similarity to other methoxyphenol and trifluoromethyl-containing compounds suggests its potential utility in various research and development areas, particularly in drug discovery. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable moiety in medicinal chemistry.[5]

4.1. Representative Synthesis Protocol

The following is a representative protocol for the synthesis of a phenol derivative, which can be adapted for the synthesis of this compound, likely from a corresponding aniline or other suitable precursor.

Synthesis of a Phenol Derivative via Diazotization

-

Diazotization of the Corresponding Aniline:

-

Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

Slowly add the cold diazonium salt solution to a boiling aqueous solution of a weak acid (e.g., dilute sulfuric acid).

-

Maintain the temperature to allow for the evolution of nitrogen gas and the formation of the phenol.

-

After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

4.2. Potential Biological Activities and Associated Assays

Based on the known biological activities of structurally related methoxyphenols, this compound may exhibit antioxidant and anti-inflammatory properties. The following are standard assays to evaluate these potential activities.

4.2.1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured spectrophotometrically.

4.2.2. Anti-inflammatory Activity Assays

-

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This cell-based assay is a common method to screen for anti-inflammatory activity. Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS in the presence and absence of the test compound. The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokine Levels: The effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Visualizations of Relevant Pathways and Workflows

5.1. General Laboratory Workflow for Handling this compound

Caption: A typical workflow for safely handling chemicals like this compound.

5.2. Potential Anti-inflammatory Signaling Pathway

Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of intervention for an anti-inflammatory compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

5.3. Antioxidant Mechanism of Phenolic Compounds

The antioxidant activity of phenolic compounds is primarily due to their ability to scavenge free radicals. This can occur via two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Caption: The two primary mechanisms of free radical scavenging by phenolic compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 53903-59-6 [sigmaaldrich.com]

- 3. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methoxy-3-(methoxymethyl)phenol | C9H12O3 | CID 597771 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (-CF3) group into phenolic scaffolds has marked a pivotal advancement in medicinal chemistry and materials science. The unique properties conferred by this fluorine-containing moiety—such as high electronegativity, metabolic stability, and lipophilicity—have rendered trifluoromethylphenols indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth exploration of the discovery, historical development, key synthetic methodologies, and applications of trifluoromethylphenols, tailored for professionals engaged in scientific research and development.

Historical Development

The journey to the synthesis and application of trifluoromethylphenols is intertwined with the broader history of organofluorine chemistry. While the element fluorine was first isolated by Henri Moissan in 1886, the introduction of the trifluoromethyl group into aromatic systems came much later. One of the earliest reports on the synthesis of an aromatic compound bearing a trifluoromethyl group was by Frédéric Swarts in 1898, who prepared benzotrifluoride.

Early methods for the synthesis of trifluoromethylphenols were often challenging, requiring harsh reaction conditions. A significant advancement came with the development of methods for the diazotization of aminobenzotrifluorides followed by hydrolysis. This approach provided a more accessible route to various isomers of trifluoromethylphenol. Another key strategy that emerged was the nucleophilic aromatic substitution of trifluoromethyl-substituted halobenzenes. A notable method involves the reaction of a trifluoromethylhalobenzene with sodium benzylate to form a benzyl ether, which is subsequently cleaved via hydrogenolysis to yield the desired trifluoromethylphenol. This process proved to be adaptable for commercial-scale production. Over the years, these foundational methods have been refined and new synthetic strategies have been developed, expanding the accessibility and variety of trifluoromethylphenol derivatives.

Key Synthetic Methodologies

The synthesis of trifluoromethylphenols can be broadly categorized into several key approaches. This section details the experimental protocols for two of the most significant and historically important methods.

Synthesis via Diazotization of Aminobenzotrifluoride

This classical method remains a versatile route for the preparation of various trifluoromethylphenol isomers. The process involves the conversion of an amino group on a trifluoromethyl-substituted benzene ring into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol

-

Diazotization:

-

A solution of 3-aminobenzotrifluoride (1 equivalent) in aqueous sulfuric acid (typically 20-30%) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1-1.1 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid (typically 10-20%). This step is performed with vigorous stirring to facilitate the evolution of nitrogen gas and the hydrolysis of the diazonium salt to the phenol.

-

The reaction mixture is heated at reflux for 1-2 hours to ensure complete conversion.

-

After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3-(trifluoromethyl)phenol is then purified by distillation or chromatography.

-

Experimental Workflow: Synthesis via Diazotization

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenol via diazotization and hydrolysis.

Synthesis from Trifluoromethylhalobenzene via Benzyl Ether Intermediate

This method provides an alternative route, particularly useful for isomers that are not readily accessible through the diazotization of the corresponding amine. It involves the formation of a stable benzyl ether intermediate, which is then cleaved to yield the phenol.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenol

-

Formation of Sodium Benzylate:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil.

-

Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is stirred.

-

Benzyl alcohol (1.1 equivalents) is added dropwise at a rate that maintains the temperature below 50 °C.

-

After the addition is complete, the mixture is heated to 80-90 °C for 1 hour to ensure complete formation of sodium benzylate.

-

-

Ether Formation:

-

4-Chlorobenzotrifluoride (1 equivalent) is added to the sodium benzylate solution.

-

The reaction mixture is heated to reflux (around 150 °C) for 12-18 hours under a nitrogen atmosphere.

-

After cooling, the mixture is poured into water, and the resulting precipitate of 4-(trifluoromethyl)phenyl benzyl ether is collected by filtration, washed with water, and dried.

-

-

Hydrogenolysis:

-

The dried 4-(trifluoromethyl)phenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 5% palladium on carbon (Pd/C) is added.

-

The mixture is hydrogenated at room temperature under a hydrogen pressure of 50-60 psi until the theoretical amount of hydrogen is consumed (typically 2-4 hours).

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 4-(trifluoromethyl)phenol is purified by distillation.[1]

-

Experimental Workflow: Synthesis via Benzyl Ether Intermediate

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)phenol via a benzyl ether intermediate.

Quantitative Data

The physical and chemical properties of trifluoromethylphenols vary depending on the position of the trifluoromethyl group on the aromatic ring. The electron-withdrawing nature of the -CF3 group significantly impacts the acidity of the phenolic proton.

Table 1: Physical Properties of Trifluoromethylphenol Isomers

| Property | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol |

| CAS Number | 444-30-4 | 98-17-9 | 402-45-9 |

| Molecular Formula | C₇H₅F₃O | C₇H₅F₃O | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol | 162.11 g/mol | 162.11 g/mol |

| Melting Point | 45-47 °C | -1.8 °C | 46-48 °C |

| Boiling Point | 147-148 °C | 178-179 °C | 178 °C |

| pKa | ~8.8 | ~9.5 | ~9.1 |

Table 2: Representative Yields for Synthetic Methods

| Synthetic Method | Product | Reported Yield | Reference |

| Diazotization of Aminobenzotrifluoride | 3-(Trifluoromethyl)phenol | 70-80% | General textbook procedures |

| From Trifluoromethylhalobenzene | 4-(Trifluoromethyl)phenol | 84.5% | US Patent 4,235,820 |

| From Trifluoromethylhalobenzene | 2-(Trifluoromethyl)phenol | 75% | US Patent 4,235,820 |

| From Trifluoromethylhalobenzene | 3-(Trifluoromethyl)phenol | 79% | US Patent 4,235,820 |

Applications in Drug Development

The incorporation of a trifluoromethylphenol moiety into a drug candidate can significantly enhance its pharmacological profile. The -CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the pKa of nearby functional groups to improve binding affinity to biological targets.

A prominent example is the antidepressant drug Fluoxetine (Prozac®) , which contains a 4-(trifluoromethyl)phenoxy group. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).

Signaling Pathway: Mechanism of Action of Fluoxetine (SSRI)

Fluoxetine functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream effects involve the activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events that are believed to be responsible for its antidepressant effects.

Caption: Simplified signaling pathway of Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI).

Conclusion

Trifluoromethylphenols have transitioned from laboratory curiosities to cornerstone molecules in modern chemical synthesis. Their unique electronic and steric properties continue to be exploited in the design of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their history, synthesis, and biological activities is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this exciting area of organic chemistry.

References

The Pivotal Role of 4-Methoxy-3-(trifluoromethyl)phenol in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)phenol is a key chemical intermediate increasingly recognized for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a methoxy and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable building block for the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a liquid at room temperature with a purity typically greater than 97%.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 53903-59-6 | [2] |

| Molecular Formula | C₈H₇F₃O₂ | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | ≥ 97% | [1] |

| InChI Key | SSPYTHVQEXWESL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-amino-2-(trifluoromethyl)phenol. The first step is the methylation of the phenolic hydroxyl group, followed by the diazotization of the amino group and subsequent hydrolysis to yield the target phenol.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

This procedure is adapted from a literature method for the methylation of a similar substituted phenol.[3]

Materials:

-

4-Amino-2-(trifluoromethyl)phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DCM to the NaH suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-methoxy-3-(trifluoromethyl)aniline, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

The following is a general procedure for the diazotization of an aromatic amine and subsequent hydrolysis to a phenol.[4][5]

Materials:

-

4-Methoxy-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Urea (optional, to quench excess nitrous acid)

Procedure:

-

In a beaker, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of water and concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Slowly add the sodium nitrite solution to the aniline solution, maintaining the temperature between 0 and 5 °C with vigorous stirring.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

-

In a separate flask equipped with a distillation apparatus, bring a volume of water to a boil.

-

Slowly add the cold diazonium salt solution to the boiling water. The diazonium salt will decompose to the phenol, and nitrogen gas will be evolved.

-

The resulting phenol can be isolated by steam distillation or by cooling the reaction mixture and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Reactivity and Applications as a Chemical Intermediate

This compound is a versatile intermediate due to the reactivity of its phenolic hydroxyl group and the aromatic ring, which is activated by the methoxy group and deactivated by the trifluoromethyl group. This allows for selective transformations at different positions of the molecule.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily alkylated under basic conditions to form a variety of ethers. This Williamson ether synthesis is a fundamental transformation in organic synthesis.[6][7][8][9]

General Experimental Protocol for O-Alkylation:

Materials:

-

This compound

-

Base (e.g., sodium hydride, potassium carbonate)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous solvent (e.g., DMF, acetone)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (1.1-1.5 equivalents) portion-wise at room temperature or 0 °C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add the alkyl halide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography or distillation.

Electrophilic Aromatic Substitution (Friedel-Crafts Reactions)

The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the methoxy (ortho, para-directing and activating) and trifluoromethyl (meta-directing and deactivating) groups will influence the regioselectivity of these reactions.[1][10]

General Experimental Protocol for Friedel-Crafts Acylation:

Materials:

-

This compound

-

Acyl chloride or anhydride

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Anhydrous solvent (e.g., DCM, CS₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent and cool to 0 °C.

-

Add the Lewis acid (1.1-2.0 equivalents) portion-wise, maintaining the low temperature.

-

Slowly add the acyl chloride or anhydride (1.05 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data | Notes |

| ¹H NMR | Aromatic protons expected in the range of 6.5-7.5 ppm. Methoxy protons around 3.8-4.0 ppm. Phenolic proton signal will be a broad singlet. | Data for the related 4-(Trifluoromethyl)phenol shows aromatic signals around 6.9 and 7.5 ppm.[11] |

| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The trifluoromethyl carbon will show a characteristic quartet. | Spectral data for 4-(Trifluoromethyl)phenol is available for comparison.[2] |

| IR (Infrared) | Characteristic O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). | IR spectra for related trifluoromethylphenols are available in the NIST database.[12] |

| Mass Spec. | Predicted [M+H]⁺ at m/z 193.0471. | PubChem provides predicted fragmentation patterns. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through a straightforward multi-step process, and its functional groups allow for a range of subsequent chemical modifications. This guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize this important building block in their synthetic programs. Further exploration of its reactivity and the development of novel derivatives are promising areas for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 10. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. rsc.org [rsc.org]

- 12. This compound | 53903-59-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to the General Reactivity of Trifluoromethyl-Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into phenolic structures profoundly alters their chemical and physical properties, making trifluoromethyl-substituted phenols valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of the phenolic proton, the reactivity of the aromatic ring towards electrophilic and nucleophilic attack, and the metabolic stability of the resulting compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and key properties of these important molecules, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of Trifluoromethyl-Substituted Phenols

The synthesis of trifluoromethyl-substituted phenols can be approached in several ways, primarily by introducing the trifluoromethyl group onto a phenol or by constructing the phenol ring with the trifluoromethyl group already in place. A common and effective method for the O-trifluoromethylation of phenols involves a two-step process via a xanthate intermediate.

O-Trifluoromethylation via Xanthate Intermediates

This method provides a mild and versatile route to aryl trifluoromethyl ethers from the corresponding phenols.[1][2]

Experimental Protocol: General Procedure for the Formation of Xanthates from Phenols [1]

-

To a solution of the desired phenol (1.0 equiv) in anhydrous acetonitrile (MeCN), add the xanthylating reagent (e.g., an imidazolium or benzimidazolium methylthiocarbonothioyl salt, 1.0 equiv) and triethylamine (1.1 equiv) at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude xanthate by silica gel column chromatography or recrystallization.

Experimental Protocol: General Procedure for the Conversion of Xanthates to Aryl Trifluoromethyl Ethers [1]

-

In a fume hood, dissolve the purified xanthate (1.0 equiv) in an appropriate solvent such as dichloromethane (CH₂Cl₂).

-

Add a fluorinating agent, such as XtalFluor-E, and an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).

-

Stir the reaction at room temperature under atmospheric conditions, monitoring the progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, quench the reaction and work up by washing with aqueous solutions to remove reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the resulting aryl trifluoromethyl ether by column chromatography or distillation.

Synthesis Workflow: O-Trifluoromethylation of Phenols

Caption: Two-step synthesis of aryl trifluoromethyl ethers from phenols.

Acidity of Trifluoromethyl-Substituted Phenols

The potent electron-withdrawing inductive effect (-I) of the trifluoromethyl group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. This effect is most pronounced when the CF₃ group is in the para or ortho position, where it can effectively stabilize the resulting phenoxide anion through the aromatic π-system.

| Compound | pKa in Water |

| Phenol | 9.98 |

| 2-(Trifluoromethyl)phenol | 8.12[3] |

| 3-(Trifluoromethyl)phenol | 9.08[4] |

| 4-(Trifluoromethyl)phenol | 8.51[3] |

| 2-Chloro-4-(trifluoromethyl)phenol | 7.09[3] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[4] |

Table 1: pKa values of selected trifluoromethyl-substituted phenols in water at 25 °C.

Reactivity of the Aromatic Ring

The trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position. This is due to the destabilization of the positively charged intermediate (arenium ion) when the electrophile attacks the ortho or para positions, as one of the resonance structures would place the positive charge adjacent to the electron-withdrawing CF₃ group.[5]

Electrophilic Aromatic Substitution

General Reactivity and Regioselectivity

Electrophilic aromatic substitution reactions on trifluoromethyl-substituted phenols, such as nitration, halogenation, and sulfonation, are generally slower than on phenol itself. The hydroxyl group is a strong activating, ortho, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The regiochemical outcome of the reaction depends on the interplay of these two effects and the reaction conditions. Generally, the powerful directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho and para to the hydroxyl group. However, the presence of the deactivating CF₃ group can influence the distribution of isomers.

Electrophilic Trifluoromethylthiolation

A notable electrophilic substitution is the direct trifluoromethylthiolation of phenols. This reaction is typically promoted by a Lewis or Brønsted acid.[6][7]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenol [6]

-

Dissolve the substituted phenol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.

-

Add the electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.1 equiv).

-

Add a promoter, such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH) (1.2 equiv), dropwise at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data on Electrophilic Trifluoromethylthiolation [6]

| Phenol Substrate | Promoter | Product | Yield (%) |

| Phenol | BF₃·Et₂O | 4-(Trifluoromethylthio)phenol | 85 |

| 4-Methylphenol | BF₃·Et₂O | 4-Methyl-2-(trifluoromethylthio)phenol | 78 |

| 4-Chlorophenol | TfOH | 4-Chloro-2-(trifluoromethylthio)phenol | 65 |

| 2-Methylphenol | BF₃·Et₂O | 2-Methyl-4-(trifluoromethylthio)phenol | 82 |

Table 2: Yields for the electrophilic trifluoromethylthiolation of various phenols.

Mechanism of Electrophilic Aromatic Substitution

References

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the Hazard and Safety of 4-Methoxy-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

4-Methoxy-3-(trifluoromethyl)phenol is a substituted phenol derivative with potential applications in organic synthesis and drug discovery. Its unique combination of a methoxy and a trifluoromethyl group on the phenol ring imparts specific chemical properties that are of interest to researchers. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the available hazard and safety information for this compound, including its classification, toxicological profile, potential mechanisms of toxicity, and recommended safety procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:

Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection.[1]

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Physical Form | Liquid | [1] |

| 4-Methoxyphenol (CAS: 150-76-5) | ||

| Molecular Formula | C₇H₈O₂ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 243 °C | [2] |

| 3-(Trifluoromethyl)phenol (CAS: 98-17-9) | ||

| Molecular Formula | C₇H₅F₃O | [3] |

| Molecular Weight | 162.11 g/mol | [3] |

| 4-(Trifluoromethyl)phenol (CAS: 402-45-9) | ||

| Molecular Formula | C₇H₅F₃O | [4] |

| Molecular Weight | 162.11 g/mol | [4] |

Table 2: Acute Toxicity Data for Structurally Related Compounds

| Compound | Test | Route | Species | Value | Source |

| 4-Methoxyphenol | LD50 | Oral | Rat | 1630 mg/kg | [2] |

| 4-Nitro-3-(trifluoromethyl)phenol | LD50 | Oral | Rat | 141-160 mg/kg | [5] |

| 3-(Trifluoromethyl)phenol | LD50 | Oral | Rat | Data not available | |

| 4-(Trifluoromethyl)phenol | LD50 | Oral | Rat | Data not available |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Potential Mechanisms of Toxicity

While specific mechanistic studies on this compound are lacking, the toxicity of structurally related phenols suggests two plausible pathways for its adverse effects: Quinone Methide Formation and Mitochondrial Uncoupling .

Proposed Pathway 1: Quinone Methide Formation and Cellular Alkylation

Studies on 4-trifluoromethylphenol have indicated that its cytotoxicity may arise from the spontaneous formation of a reactive quinone methide intermediate. This intermediate can then alkylate cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity.

Caption: Proposed bioactivation of this compound to a reactive quinone methide.

Proposed Pathway 2: Uncoupling of Mitochondrial Oxidative Phosphorylation

Phenolic compounds are known to act as protonophores, which can disrupt the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately cell death.

Caption: Mechanism of mitochondrial uncoupling by a phenolic compound.

Experimental Protocols for Hazard Assessment

The hazard statements associated with this compound are typically determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance.

-

Principle: A single dose of the substance is administered to a group of experimental animals (usually rats) by gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Methodologies:

-

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for the main study is selected based on a preliminary sighting study.

-

OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a small group of animals (typically 3) is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next step.

-

OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.

-

-

Observations: Include mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross pathological findings at necropsy.

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Principle: The test chemical is applied topically to the surface of the RhE tissue. The endpoint measured is cell viability, typically assessed by the MTT assay, which measures the activity of mitochondrial reductase enzymes in viable cells.

-

Procedure:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Application of Test Substance: A defined amount of the test substance is applied to the surface of the tissue.

-

Exposure and Post-Incubation: After a specific exposure time, the substance is removed by rinsing, and the tissues are incubated for a further period.

-

Viability Assessment: The tissues are incubated with MTT. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.

-

-

Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation/Corrosion (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes an in vivo procedure for assessing the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

-

Procedure:

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used.

-

Application of Test Substance: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the lower conjunctival sac.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any observed effects.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.

-

-

Classification: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.

Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause harm if swallowed, and to irritate the skin, eyes, and respiratory system. While specific quantitative toxicological data for this compound is limited, information from structurally related compounds suggests that its toxicity may be mediated through the formation of reactive intermediates or the disruption of cellular energy metabolism. Adherence to standardized safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Researchers and other professionals working with this compound should familiarize themselves with its full Safety Data Sheet and handle it with the caution it warrants.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Applications of 4-Methoxy-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or chloro group and can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, thereby improving its pharmacokinetic and pharmacodynamic profile. This technical guide provides an overview of the commercial availability of this compound and explores its potential synthetic applications in the development of novel therapeutic agents and agrochemicals.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to 97%. The compound is available in research quantities as well as in semi-bulk and bulk scales to support development from the laboratory to commercial production.

| Supplier | CAS Number | Purity | Available Quantities |